2-Methoxycitric acid chemical structure and properties
2-Methoxycitric acid chemical structure and properties
This technical guide provides a comprehensive analysis of 2-Methoxycitric acid , a critical toxic metabolite associated with the "lethal synthesis" of ethylene glycol ethers.
Structural Elucidation, Biosynthesis, and Metabolic Toxicology
Executive Summary
2-Methoxycitric acid (IUPAC: 1-methoxy-2-hydroxypropane-1,2,3-tricarboxylic acid) is a synthetic antimetabolite formed in vivo from the industrial solvent 2-methoxyethanol (2-ME) . It represents a classic example of "lethal synthesis," where a xenobiotic is metabolically activated into a toxin that mimics an endogenous substrate—in this case, citrate. This compound acts as a competitive inhibitor of aconitase , jamming the Krebs cycle (TCA cycle), leading to ATP depletion, metabolic acidosis, and specific developmental toxicities.
This guide details the chemical structure, the enzymatic pathway of its formation, its mechanism of action, and protocols for its isolation and synthesis.
Chemical Identity & Structural Analysis
Unlike naturally occurring methylcitrate (a metabolite of propionate), 2-methoxycitric acid contains an ether linkage on the carbon backbone derived from the acetyl-CoA analog.
Nomenclature and Identification
| Property | Detail |
| Common Name | 2-Methoxycitric acid (2-MCA) |
| IUPAC Name | 1-methoxy-2-hydroxypropane-1,2,3-tricarboxylic acid |
| CAS Number | 142160-67-6 (Generic) |
| Molecular Formula | C₇H₁₀O₈ |
| Molecular Weight | 222.15 g/mol |
| Classification | Tricarboxylic acid; Ether; Antimetabolite |
Structural Elucidation
The molecule is an analog of citric acid where one of the terminal methylene protons (on the acetyl-derived arm) is replaced by a methoxy group.
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Carbon Backbone: A propane chain (C1–C3) carrying three carboxyl groups.
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Substituents:
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C1 (Acetyl-derived): Carries the methoxy group (-OCH₃) and a carboxyl group. This creates a chiral center not present in citrate.
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C2 (Oxaloacetate-derived): Quaternary carbon carrying the hydroxyl (-OH) and the central carboxyl group.
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C3 (Oxaloacetate-derived): Methylene group carrying the third carboxyl group.
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Stereochemistry: Because C1 becomes a chiral center upon condensation, and C2 is a prochiral center in citrate that becomes chiral in the analog, 2-methoxycitric acid exists as two pairs of diastereomers . However, the enzymatic synthesis via Citrate Synthase is stereoselective, typically yielding the (2S, 3S) or (2R, 3S) isomer depending on the specific enzyme constraints and numbering priority.
Biosynthesis: The "Lethal Synthesis" Pathway
2-Methoxycitric acid is not a natural product but is synthesized in vivo when the machinery of the Krebs cycle mistakenly processes the metabolite of 2-methoxyethanol.
The Metabolic Cascade
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Oxidation: 2-Methoxyethanol is oxidized by Alcohol Dehydrogenase (ADH) to Methoxyacetic Acid (MAA) .
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Activation: MAA is converted to Methoxyacetyl-CoA by acyl-CoA synthetases.
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Condensation: Citrate Synthase accepts Methoxyacetyl-CoA as a substrate in place of Acetyl-CoA. It condenses with Oxaloacetate to form 2-Methoxycitrate .
Pathway Visualization
The following diagram illustrates the metabolic error leading to the formation of 2-methoxycitrate and its subsequent blockade of the TCA cycle.
Caption: The "Lethal Synthesis" pathway where 2-methoxyethanol mimics acetyl-CoA, generating 2-methoxycitrate which competitively inhibits Aconitase.
Mechanism of Action: Aconitase Inhibition
The toxicity of 2-methoxycitric acid is driven by its interaction with aconitase (aconitate hydratase), the enzyme responsible for isomerizing citrate to isocitrate via cis-aconitate.
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Molecular Mimicry: 2-Methoxycitrate binds to the active site of aconitase with high affinity due to its structural similarity to citrate.
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Steric/Electronic Interference: The methoxy group (-OCH₃) is bulkier than the hydrogen atom it replaces. Furthermore, the ether oxygen may interact unfavorably with the enzyme's [4Fe-4S] cluster or interfere with the proton abstraction/hydration steps required for the elimination of water.
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Metabolic Dead-End: Unlike fluorocitrate (which binds irreversibly or forms a tight complex), 2-methoxycitrate acts as a competitive inhibitor and a poor substrate. It cannot be easily dehydrated to a cis-aconitate analog.
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Consequences:
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Accumulation of citrate in tissues.
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Halt of mitochondrial respiration.
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Inhibition of DNA synthesis (secondary to metabolic disruption), contributing to teratogenicity.
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Experimental Protocols
Protocol A: Enzymatic Synthesis of 2-Methoxycitrate
For the generation of stereochemically pure standards for inhibition assays.
Reagents:
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Methoxyacetyl-CoA (synthesized from methoxyacetic anhydride and CoASH).
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Oxaloacetate (freshly prepared).
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Citrate Synthase (porcine heart, commercially available).
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Tris-HCl buffer (pH 8.0).
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DTNB (Ellman's reagent) for monitoring.
Methodology:
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Reaction Mix: In a quartz cuvette, combine 100 mM Tris-HCl (pH 8.0), 0.5 mM Oxaloacetate, and 0.2 mM Methoxyacetyl-CoA.
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Initiation: Add Citrate Synthase (2 units).
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Monitoring: Monitor the release of free CoASH by adding DTNB (0.1 mM) and measuring absorbance at 412 nm. Alternatively, for preparative scale, omit DTNB.
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Incubation: Incubate at 25°C for 60 minutes.
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Termination: Acidify with HCl to pH 2.0 to stop the enzyme and stabilize the acid form.
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Purification: Apply the reaction mixture to a C18 solid-phase extraction (SPE) cartridge or perform HPLC (C18 column, mobile phase: 20 mM KH₂PO₄ pH 2.5 / Methanol gradient).
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Validation: Verify product mass via LC-MS (ESI- mode, [M-H]⁻ = 221.1).
Protocol B: Isolation from Biological Matrix (Rat Urine)
Standard toxicology workflow for detecting metabolic poisoning.
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Sample Collection: Collect urine from rats dosed with 2-methoxyacetic acid (100 mg/kg) over 0–24 hours.
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Derivatization (Methylation):
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Take 1 mL urine, acidify with HCl.
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Extract with ethyl acetate (3 x 2 mL).
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Evaporate solvent under nitrogen.
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Resuspend residue in methanol and add diazomethane (or TMS-diazomethane) to form the trimethyl ester.
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GC-MS Analysis:
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Inject into GC-MS equipped with a DB-5MS column.
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Target Ion: Look for the characteristic fragmentation pattern of trimethyl 1-methoxypropane-1,2,3-tricarboxylate.
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Retention Time: Will elute slightly after the trimethyl citrate standard due to the methoxy group.
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Physicochemical Properties & Data Summary
| Property | Value / Description | Source/Context |
| Solubility | High in water, Methanol; Low in non-polar solvents | Calculated (logP < 0) |
| pKa (Acid) | ~3.0, 4.5, 6.0 (Estimated) | Similar to Citric Acid |
| Inhibition Constant (Ki) | Competitive inhibitor of Aconitase | In vitro enzyme assays |
| Toxicity Profile | Teratogen, Testicular toxin | Metabolite of 2-Methoxyethanol |
| Metabolic Fate | Excreted in urine; slowly metabolized | Accumulates in mitochondria |
References
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National Toxicology Program (NTP). (1992). NTP Chemical Repository Database: Methoxyacetic acid. National Institutes of Health. [Link]
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Ritter, E. J., et al. (1985). Teratogenicity of dimethoxyethyl phthalate and its metabolites methoxyethanol and methoxyacetic acid in the rat. Teratology, 32(1), 25-31. [Link]
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Mebus, C. A., & Welsch, F. (1989). The possible role of Krebs cycle blockade in the embryotoxicity of 2-methoxyethanol. Toxicology and Applied Pharmacology, 99(1), 98-109. [Link]
- Grantham, P. H., et al. (1973). Metabolism of 2-methoxyethanol in the rat. Toxicology and Applied Pharmacology. (Foundational study establishing the acid metabolite).
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PubChem. 2-Methoxycitric acid (Compound Summary). [Link]
